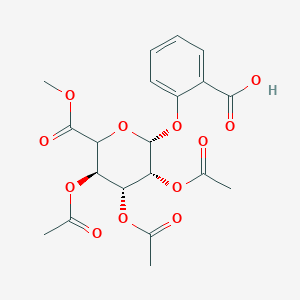

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is a highly versatile compound widely employed in the biomedical sector . It exhibits a vast array of biological applications. Its uniqueness resides in its structural composition, rendering it indispensable in the synthesis of pharmacological interventions and the treatment of specific ailments . It can be used as a monosaccharide or polysaccharide, which is a sugar with multiple saccharides joined together .

Synthesis Analysis

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is used for the synthesis of α-mannosides . It is a custom synthesis and has high purity . It has been fluorinated and glycosylated, which are two modifications that can be done to this product .Molecular Structure Analysis

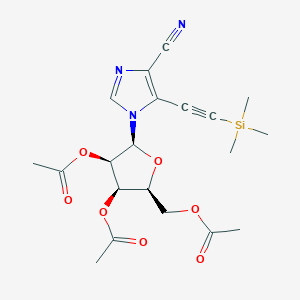

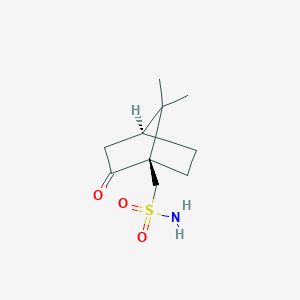

The molecular formula of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is C10H18O6 . The IUPAC name is (4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxine-7,8-diol .Physical And Chemical Properties Analysis

The molecular weight of Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is 234.25 g/mol . It has a total of 35 bonds; 17 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 2 secondary alcohols, and 4 ethers (aliphatic) .科学的研究の応用

Biomedical Applications

“Methyl 4,6-O-isopropylidene-A-D-mannopyranoside” is a highly versatile compound widely employed in the biomedical sector . Its unique structural composition makes it indispensable in the synthesis of pharmacological interventions and the treatment of specific ailments .

Nucleophilic Displacement

This compound plays a significant role in nucleophilic displacement reactions . The nucleophilic substitution reaction of the type S N 2 (bimolecular nucleophilic substitution) proceeds with formation, in a single step, of the trigonal bipyramidal pentacovalent carbon transition state . This process results in the inversion of configuration at the reacting carbon atom .

Neighboring Group Participation

“Methyl 4,6-O-isopropylidene-A-D-mannopyranoside” has been used in studies of neighboring group participation . This is a phenomenon observed in organic chemistry where a substituent influences the reaction rate or reaction pathway .

Synthesis of Sugar Carbonates

Sugar carbonates can be prepared by the condensation of the cis-glycol system of the carbohydrate with phosgene or with a chloroformic ester . A stream of phosgene was introduced into an ice-cooled, vigorously stirred solution of methyl 2,3-O-isopropylidene-a-D-mannofuranoside .

Research in Organic Chemistry

This compound is also used in various research studies in organic chemistry . Its unique properties make it a valuable tool for exploring new reactions and mechanisms .

Industrial Applications

Due to its versatility, “Methyl 4,6-O-isopropylidene-A-D-mannopyranoside” also finds applications in various industrial processes . Its unique properties make it a valuable component in the synthesis of various products .

作用機序

Safety and Hazards

特性

IUPAC Name |

(4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-10(2)14-4-5-8(16-10)6(11)7(12)9(13-3)15-5/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWGLGMNWDWEJM-ZEBDFXRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(C(O2)OC)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@H](O2)OC)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

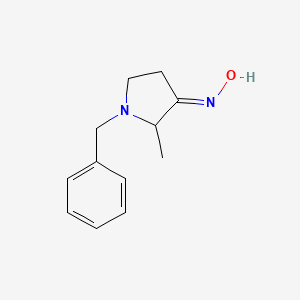

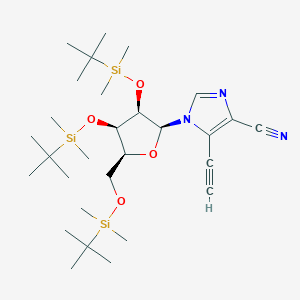

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)